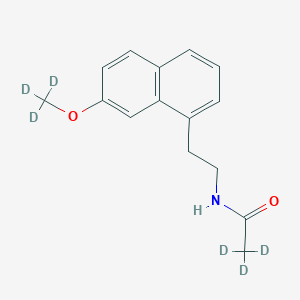

Agomelatin-d6

Übersicht

Beschreibung

Agomelatine-d6 is a deuterated form of agomelatine, an atypical antidepressant primarily used to treat major depressive disorder and generalized anxiety disorder. The deuterium atoms in Agomelatine-d6 replace the hydrogen atoms, which can enhance the compound’s stability and metabolic profile. Agomelatine itself is known for its unique pharmacological profile, acting as an agonist at melatonin MT1 and MT2 receptors and as an antagonist at serotonin 5-HT2C receptors .

Wissenschaftliche Forschungsanwendungen

Agomelatin-d6 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Referenzstandard in der analytischen Chemie verwendet, um die Stoffwechselwege und die Stabilität von Agomelatin zu untersuchen.

Biologie: Hilft beim Verständnis der biologischen Auswirkungen des Deuterium-Ersatzes auf Pharmakokinetik und Pharmakodynamik.

Medizin: Wird untersucht, ob es das therapeutische Profil von Agomelatin durch Verbesserung seiner metabolischen Stabilität verbessern kann.

Industrie: Wird bei der Entwicklung stabilerer und effektiverer Antidepressiva-Formulierungen eingesetzt

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch eine Kombination von Wirkungen auf Melatonin- und Serotoninrezeptoren. Es wirkt als Agonist an Melatonin-MT1- und MT2-Rezeptoren, die zur Regulierung des zirkadianen Rhythmus und zur Verbesserung der Schlafmuster beitragen. Darüber hinaus wirkt es als Antagonist an Serotonin-5-HT2C-Rezeptoren, was die Freisetzung von Dopamin und Noradrenalin in der Frontalkortex verstärken kann. Diese duale Wirkung trägt zu seinen antidepressiven und anxiolytischen Wirkungen bei .

Ähnliche Verbindungen:

Melatonin: Teilt die melatonergische Aktivität, fehlt aber der Serotoninrezeptor-Antagonismus.

Ramelteon: Ein weiterer Melatonin-Rezeptoragonist, der hauptsächlich bei Schlafstörungen eingesetzt wird.

Tasimelteon: Ähnlich wie Ramelteon, wird bei nicht-24-stündiger Schlaf-Wach-Störung eingesetzt.

Einzigartigkeit von this compound: this compound ist aufgrund seiner dualen Wirkung auf Melatonin- und Serotoninrezeptoren einzigartig, was einen synergistischen Effekt bei der Behandlung von Depressionen und Angstzuständen bietet. Der Deuterium-Ersatz erhöht seine metabolische Stabilität weiter, was möglicherweise zu verbesserten therapeutischen Ergebnissen führt .

Wirkmechanismus

Target of Action

Agomelatine-d6, structurally similar to melatonin, primarily targets melatonin MT1 and MT2 receptors and serotonin-2C (5-HT2C) receptors . The melatonin receptors are involved in the regulation of circadian rhythms, while the 5-HT2C receptors play a role in mood regulation .

Mode of Action

Agomelatine-d6 acts as a potent agonist at melatonin MT1 and MT2 receptors and as a neutral antagonist at 5-HT2C receptors . The psychotropic effects of agomelatine-d6 are due to the synergy between its melatonergic and 5-hydroxytryptaminergic effects . The existence of heteromeric complexes of MT1 and MT2 with 5-HT2C receptors at the cellular level may explain how these two properties of agomelatine-d6 translate into a synergistic action .

Biochemical Pathways

The synergistic action of agomelatine-d6 leads to increases in hippocampal proliferation, maturation, and survival through modulation of multiple cellular pathways . These include an increase in trophic factors, synaptic remodeling, and glutamate signaling . Key targets in these pathways include early genes and kinases .

Pharmacokinetics

Agomelatine-d6 undergoes extensive first-pass hepatic metabolism and displays irregular absorption profiles and large interindividual variability (IIV) and interoccasion variability of pharmacokinetics . A semiphysiological pharmacokinetic model with parallel first-order absorption and a well-stirred liver compartment adequately described the data . The estimated IIV and interoccasion variability of the intrinsic clearance of agomelatine were 130.8% and 28.5%, respectively .

Result of Action

The molecular and cellular effects of agomelatine-d6 include increases in hippocampal proliferation, maturation, and survival . This is achieved through modulation of multiple cellular pathways, including an increase in trophic factors, synaptic remodeling, and glutamate signaling . The key targets of these pathways include early genes and kinases .

Action Environment

Agomelatine-d6 resynchronizes circadian rhythms in animal models of delayed sleep phase syndrome and other circadian rhythm disruptions . It increases noradrenaline and dopamine release specifically in the frontal cortex and has no influence on the extracellular levels of serotonin . Environmental factors that influence the compound’s action, efficacy, and stability include the presence of melatonin and serotonin receptors, as well as the individual’s circadian rhythms .

Biochemische Analyse

Biochemical Properties

Agomelatine-d6, like Agomelatine, interacts with melatonin MT1 and MT2 receptors as an agonist and with 5-HT2C receptors as an antagonist . The interaction of Agomelatine with these receptors at the cellular level leads to a synergistic action that modulates multiple cellular pathways .

Cellular Effects

Agomelatine-d6 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to increase hippocampal proliferation, maturation, and survival through the modulation of multiple cellular pathways, including the increase in trophic factors, synaptic remodeling, and glutamate signaling .

Molecular Mechanism

The molecular mechanism of action of Agomelatine-d6 involves its binding interactions with melatonin MT1 and MT2 receptors and 5-HT2C receptors . As an agonist of melatonin receptors and an antagonist of 5-HT2C receptors, Agomelatine-d6 exerts its effects at the molecular level, leading to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Agomelatine-d6 in laboratory settings are limited, research on Agomelatine suggests that its effects can change over time

Dosage Effects in Animal Models

The effects of Agomelatine-d6 at different dosages in animal models have not been specifically studied. Studies on Agomelatine have shown that its effects can vary with different dosages

Metabolic Pathways

Agomelatine has been found to be involved in several metabolic pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Agomelatine-d6 involves several steps, starting from ethyl 2-(7-methoxynaphthalen-1-yl)acetate. The process includes the preparation of the intermediate N-formyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)formamide. This intermediate is then subjected to further reactions to yield Agomelatine-d6 .

Industrial Production Methods: Industrial production of Agomelatine-d6 follows similar synthetic routes but is optimized for large-scale production. This involves using low-cost reagents under mild reaction conditions to ensure high yields and product quality. The process typically includes steps like heating the reaction mixture, cooling, and extracting the product using solvents like methylene chloride .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Agomelatin-d6 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen in der Verbindung modifizieren, was möglicherweise ihre pharmakologischen Eigenschaften verändert.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen in stabilere Formen umzuwandeln.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einbringen, was möglicherweise seine Aktivität oder Stabilität erhöht.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nukleophile (Amine, Thiole) werden häufig verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Zum Beispiel könnte die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion gesättigtere Verbindungen erzeugen könnte .

Vergleich Mit ähnlichen Verbindungen

Melatonin: Shares the melatonergic activity but lacks the serotonin receptor antagonism.

Ramelteon: Another melatonin receptor agonist, primarily used for sleep disorders.

Tasimelteon: Similar to ramelteon, used for non-24-hour sleep-wake disorder.

Uniqueness of Agomelatine-d6: Agomelatine-d6 is unique due to its dual action on melatonin and serotonin receptors, which provides a synergistic effect in treating depression and anxiety. The deuterium substitution further enhances its metabolic stability, potentially leading to improved therapeutic outcomes .

Eigenschaften

IUPAC Name |

2,2,2-trideuterio-N-[2-[7-(trideuteriomethoxy)naphthalen-1-yl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYPHIXNFHFHND-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.